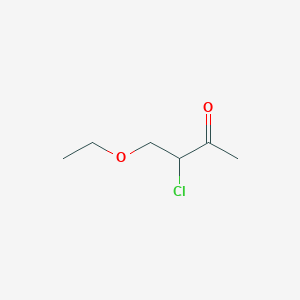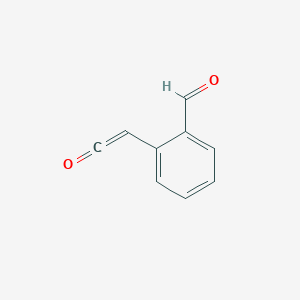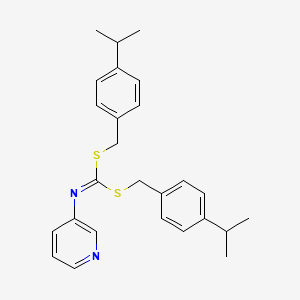
4-Ethyl-2-(methylsulfonyl)-6-(1-propyn-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-(methylsulfonyl)-6-(1-propyn-1-yl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(methylsulfonyl)-6-(1-propyn-1-yl)pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as ethyl acetoacetate and guanidine, the pyrimidine ring can be formed through cyclization reactions.
Introduction of the Methylsulfonyl Group: This can be achieved by sulfonation reactions using reagents like methylsulfonyl chloride.
Alkylation and Alkyne Addition: The ethyl and propynyl groups can be introduced through alkylation and Sonogashira coupling reactions, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or propynyl groups.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Aplicaciones Científicas De Investigación
4-Ethyl-2-(methylsulfonyl)-6-(1-propyn-1-yl)pyrimidine could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Industry: Use in the production of specialty chemicals or as a component in materials science.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethyl-2-(methylsulfonyl)pyrimidine: Lacks the propynyl group.
2-(Methylsulfonyl)-6-(1-propyn-1-yl)pyrimidine: Lacks the ethyl group.
4-Ethyl-6-(1-propyn-1-yl)pyrimidine: Lacks the methylsulfonyl group.
Uniqueness
The presence of the ethyl, methylsulfonyl, and propynyl groups in 4-Ethyl-2-(methylsulfonyl)-6-(1-propyn-1-yl)pyrimidine makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H12N2O2S |
|---|---|
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
4-ethyl-2-methylsulfonyl-6-prop-1-ynylpyrimidine |
InChI |
InChI=1S/C10H12N2O2S/c1-4-6-9-7-8(5-2)11-10(12-9)15(3,13)14/h7H,5H2,1-3H3 |
Clave InChI |
IOQDOBAGIGHISN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC(=N1)S(=O)(=O)C)C#CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate](/img/structure/B13802871.png)


![2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13802890.png)



![5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13802923.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, ethyl ester](/img/structure/B13802929.png)



![N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13802943.png)
